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molecular formula C13H8F2O2 B1598121 4-(2,4-difluorophenyl)benzoic Acid CAS No. 331760-41-9

4-(2,4-difluorophenyl)benzoic Acid

Cat. No. B1598121
M. Wt: 234.2 g/mol
InChI Key: DGHGRAZWNAQANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223788B2

Procedure details

0.098 ml of 1 N lithium hydroxide solution was added to a solution of 0.051 g of ethyl 2′,4′-difluorobiphenyl-4-carboxylate in 1 ml THF/water (1:1), and the mixture was stirred at room temperature overnight. 5% hydrochloric acid was used to neutralize the solution, which was concentrated in vacuo, and the residue was purified by preparative HPLC.
Quantity
0.098 mL
Type
reactant
Reaction Step One
Name
ethyl 2′,4′-difluorobiphenyl-4-carboxylate
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[F:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([O:19]CC)=[O:18])=[CH:13][CH:12]=1.Cl>C1COCC1.O>[F:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.098 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
ethyl 2′,4′-difluorobiphenyl-4-carboxylate
Quantity
0.051 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=CC=C(C=C1)C(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C=CC(=C1)F)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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